Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate
Overview
Description
Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate is a chemical compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and an ester functional group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.
Esterification: The next step involves the esterification of the piperazine derivative with ethyl 2-cyclohexyl-3-oxopropanoate. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The benzyl group on the piperazine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different substituents on the piperazine ring.
Scientific Research Applications
Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its antimicrobial activity may result from its ability to disrupt the cell membrane or interfere with essential metabolic processes in microorganisms .
Comparison with Similar Compounds
Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate can be compared with other similar compounds, such as:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a benzylpiperazine moiety and exhibits antimicrobial activity.
3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one: This compound has been studied for its anti-inflammatory and analgesic properties.
3-(4-Benzylpiperazin-1-yl)cinnolines: These compounds have shown potential antifungal and antitumor activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-2-27-22(26)20(19-11-7-4-8-12-19)21(25)24-15-13-23(14-16-24)17-18-9-5-3-6-10-18/h3,5-6,9-10,19-20H,2,4,7-8,11-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRGBMITBDYZRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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